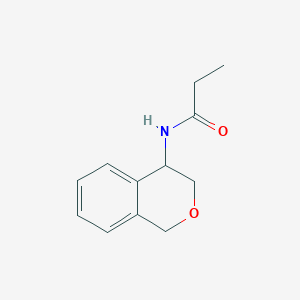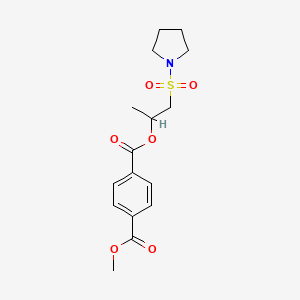![molecular formula C16H25NO3 B7429687 3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid, commonly known as MBPEP, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders.
科学研究应用
MBPEP has been extensively studied for its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders. In preclinical studies, MBPEP has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. It has also been shown to improve cognitive function and reduce the positive symptoms of schizophrenia in animal models.
作用机制
MBPEP acts as a selective dopamine D3 receptor antagonist, which blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and addiction. By blocking the activity of dopamine at D3 receptors, MBPEP reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction. It also modulates the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MBPEP has been shown to have a range of biochemical and physiological effects in animal models. It reduces the release of dopamine in the brain, which is thought to contribute to its anti-addictive effects. It also modulates the activity of other neurotransmitters, including glutamate and GABA, which are involved in cognitive function and mood regulation. In addition, it has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of MBPEP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. It also has good bioavailability and can be administered orally, which makes it suitable for use in animal models. However, one of the limitations of MBPEP is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, its long-term safety and efficacy in humans have not yet been established.
未来方向
There are several future directions for research on MBPEP. One area of interest is its potential use in treating other neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its mechanism of action, which is not yet fully understood. Further research is needed to elucidate the molecular pathways involved in its therapeutic effects. Additionally, the development of more potent and selective D3 receptor antagonists may improve the efficacy and safety of this class of compounds.
合成方法
The synthesis of MBPEP involves the reaction of 3-(2-bromoacetyl)propionic acid with 4-(3-methylbutoxy)phenethylamine in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MBPEP. The yield of the synthesis method is reported to be around 50%.
属性
IUPAC Name |
3-[1-[4-(3-methylbutoxy)phenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(2)9-11-20-15-6-4-14(5-7-15)13(3)17-10-8-16(18)19/h4-7,12-13,17H,8-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQWPNKNCCUEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)


![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
